molecular formula C5H5N3O B187025 5-Amino-3-methylisoxazole-4-carbonitrile CAS No. 35261-01-9

5-Amino-3-methylisoxazole-4-carbonitrile

Cat. No. B187025
Key on ui cas rn: 35261-01-9
M. Wt: 123.11 g/mol
InChI Key: HWUGKLXAHRZZPN-UHFFFAOYSA-N
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Patent
US07022850B2

Procedure details

A mixture of hydroxylamine hydrochloride (27.8 g, 0.4 mol) and sodium hydroxide (16.0 g, 0.4 mol) in water (1000 mL) was treated with 2-(1-ethoxy-ethylidene)-malononitrile (54.42 g, 0.4 mol) over 1 h. After the addition, the reaction mixture was stirred at room temperature for 18 h. The resulting suspension was collected, washed with cold EtOAc (1000 mL) and air dried to afford the desired product as a white solid (35.8 g, 72%); 1H NMR (DMSO-d6) δ 8.32 (s, 2 H), 2.1 (s, 3H).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
54.42 g
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH-].[Na+].C(O[C:9](=[C:11]([C:14]#[N:15])[C:12]#[N:13])[CH3:10])C>O>[NH2:13][C:12]1[O:3][N:2]=[C:9]([CH3:10])[C:11]=1[C:14]#[N:15] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
54.42 g
Type
reactant
Smiles
C(C)OC(C)=C(C#N)C#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The resulting suspension was collected
WASH
Type
WASH
Details
washed with cold EtOAc (1000 mL) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C(=NO1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 35.8 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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